Cas no 1805882-75-0 (Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate)
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate
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- Inchi: 1S/C14H18O4/c1-4-18-14(16)12-7-5-6-10(2)11(12)8-9-13(15)17-3/h5-7H,4,8-9H2,1-3H3
- InChI Key: VOTLJDKNJWLZFL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=CC(C)=C1CCC(=O)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 288
- XLogP3: 2.6
- Topological Polar Surface Area: 52.6
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013561-250mg |
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate |
1805882-75-0 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010013561-500mg |
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate |
1805882-75-0 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
| Alichem | A010013561-1g |
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate |
1805882-75-0 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate
Comprehensive Overview of Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate (CAS No. 1805882-75-0)
Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate (CAS No. 1805882-75-0) is a specialized organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and advanced material research. This ester derivative, characterized by its methoxy and methylbenzoate functional groups, has garnered significant attention due to its versatile applications in synthetic chemistry. Researchers and industries value its role as a building block for complex molecules, particularly in the development of bioactive compounds and fine chemicals.
The molecular structure of Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate features a benzoate core modified with an ethyl ester and a methoxycarbonylpropyl side chain. This unique arrangement enhances its reactivity in nucleophilic substitution and condensation reactions, making it a preferred choice for custom synthesis. Recent studies highlight its potential in green chemistry initiatives, where its moderate polarity and stability align with solvent reduction strategies and catalytic optimization.
In the context of trending topics, CAS No. 1805882-75-0 is frequently associated with queries such as "sustainable ester synthesis" and "pharmaceutical intermediate applications." Analysts note a surge in searches for "high-purity Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate suppliers", reflecting growing demand in R&D sectors. The compound’s compatibility with flow chemistry and microwave-assisted reactions further positions it as a modern solution for accelerated organic synthesis.
From a technical perspective, Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate exhibits excellent solubility in common organic solvents like dichloromethane and ethyl acetate, facilitating its integration into multi-step synthetic routes. Its stability under ambient conditions ensures prolonged shelf life, a critical factor for industrial-scale procurement. Quality benchmarks often emphasize HPLC purity >98% and low heavy-metal content, addressing stringent regulatory requirements in target markets.
Emerging applications include its use in flavor and fragrance formulations, where its aromatic profile contributes to nuanced olfactory characteristics. Additionally, material scientists explore its derivatives for polymeric coatings with enhanced thermal resistance. These interdisciplinary uses underscore the compound’s adaptability beyond traditional organic synthesis.
For researchers investigating structure-activity relationships (SAR), CAS 1805882-75-0 serves as a model substrate to study steric and electronic effects in esterification kinetics. Computational chemistry tools, such as DFT calculations, are increasingly applied to predict its behavior in novel reaction environments, aligning with the digital transformation of chemical research.
In summary, Ethyl 2-(3-methoxy-3-oxopropyl)-3-methylbenzoate represents a convergence of synthetic utility and innovation-driven demand. Its relevance in green chemistry, pharmaceutical development, and advanced materials ensures sustained interest across scientific and industrial communities. As sustainable practices gain momentum, this compound’s role in eco-efficient synthesis pipelines is poised for expansion.
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